Graveoline

Phytotoxicity Allelochemicals Herbicide Discovery

Select Graveoline (CAS 485-61-0) for its unparalleled dual mechanism: Beclin-1-associated autophagy independent of apoptosis, a profile absent in skimmianine or arborinine. As a specific photosystem II electron-transport inhibitor with efficacy comparable to Logran® and DCMU, it is the definitive choice for herbicide lead optimization. Its validated anti-angiogenic scaffold (derivative 8d) and additive antimicrobial effects with vancomycin/erythromycin further distinguish it from generic Rutaceae alkaloids. Insist on Graveoline to access these non-overlapping biological activities.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 485-61-0
Cat. No. B000086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGraveoline
CAS485-61-0
Synonyms4(1H)-Quinolone,1-methyl-2-[3,4-(methylenedioxy)phenyl]- (6CI,7CI,8CI)
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3
InChIKeyCOBBNRKBTCBWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Graveoline (CAS 485-61-0): A 4-Quinolone Alkaloid with Multi-Target Bioactivity


Graveoline (CAS 485-61-0), also known as rutamine or 2-(benzo[d][1,3]dioxol-5-yl)-1-methylquinolin-4(1H)-one, is a naturally occurring 4-quinolone alkaloid isolated from various Rutaceae species including Ruta graveolens, Ruta chalepensis, and Ruta angustifolia [1][2][3]. This planar, aromatic compound (MW 279.29, cLogP 2.93, TPSA 40.46 Ų) [4] exhibits a structurally rigid core that underpins its capacity to engage multiple biological targets, distinguishing it from structurally simpler quinolones or other Rutaceae alkaloids. Its dual induction of both apoptosis and Beclin-1-associated autophagy in skin melanoma cells, coupled with its activity as a photosynthesis electron-transport inhibitor, demonstrates a unique pharmacological profile not commonly observed among related alkaloids.

Why Generic Substitution Fails: Structural Determinants of Graveoline's Differential Activity


Generic substitution among Rutaceae alkaloids is scientifically unjustified due to profound differences in core scaffold, substitution pattern, and resulting pharmacophore accessibility. Graveoline's 4-quinolone nucleus with a 2-(benzo[d][1,3]dioxol-5-yl) substituent confers a distinct electronic and steric profile compared to the furoquinoline skeleton of skimmianine or the acridone framework of arborinine. These structural disparities translate directly into divergent biological signatures: graveoline uniquely inhibits photosynthetic electron transport, whereas acridone alkaloids disrupt both electron and energy transfer [1]; graveoline induces Beclin-1-dependent autophagy independent of apoptosis, a mechanism not reported for chalepensin or arborinine [2]; and graveoline derivatives exhibit markedly different structure-activity relationships for anti-angiogenesis compared to the closely related graveolinine series [3]. Consequently, procurement decisions based solely on compound class (e.g., 'Rutaceae alkaloid') will yield compounds with non-overlapping and often inferior activity profiles for specific applications.

Product-Specific Quantitative Evidence Guide for Graveoline (485-61-0)


Graveoline Exhibits Potent Phytotoxicity with Bioactivity Equivalent to Commercial Herbicide Logran®

In a comprehensive phytotoxicity screen of 31 natural products (3 alkaloids, 12 coumarins, 2 phenylpropanoic acids, and 14 flavonoids) using wheat coleoptile and standard target species bioassays, graveoline was one of only three compounds (alongside psoralen and flavone) that demonstrated bioactivity levels statistically comparable to the commercial herbicide Logran® [1]. This places graveoline in the top 10% of compounds tested for phytotoxic potency.

Phytotoxicity Allelochemicals Herbicide Discovery

Graveoline Reduces Weed Dry Biomass by 20% as a Photosystem II Electron-Transport Inhibitor

Among eight alkaloids isolated from Ruta graveolens, graveoline (Compound 5) decreased dry weed biomass by 20% at 150 µM, a value statistically comparable to the 23% reduction achieved by acridone alkaloids (Compounds 6–8) and the positive control DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) [1]. Crucially, mechanistic studies classified graveoline as a specific electron-transport inhibitor during the light phase of photosynthesis, whereas acridone alkaloids inhibited both electron and energy transfers [1]. This mechanistic distinction may confer differential selectivity or resistance profiles.

Photosynthesis Inhibition Electron Transport Weed Management

Graveoline Displays 6.8-Fold Lower Potency but Comparable Selectivity Index to Chalepensin in Antiparasitic Assays

In a direct head-to-head evaluation against Strongyloides venezuelensis (a model for human S. stercoralis), graveoline exhibited an LC50 of 24.4 µM against infective L3 larvae at 72 h, compared to 3.4 µM for chalepensin [1]. For adult female worms, LC50 values were 26.5 µM for graveoline versus 16.8 µM for chalepensin [1]. Despite the potency gap, graveoline's selectivity index (SI = 26.2) was approximately 38-fold lower than chalepensin's (SI = 990), indicating a narrower therapeutic window [1]. Notably, SEM analysis revealed distinct morphological damage: graveoline induced cuticle detachment, whereas chalepensin caused protuberances [1], suggesting different modes of action.

Antiparasitic Nematocidal Strongyloidiasis

Graveoline Derivatives Exhibit Superior Cytotoxicity and Anti-Adhesion/Migration Activity Compared to Graveolinine Derivatives

A systematic synthesis and evaluation of graveoline and graveolinine derivatives revealed that most graveoline-based compounds (8a–8e, 10a, 10b, 12, 13) possessed higher cytotoxicity against NCI-H460, GLC-82, MCF-7 tumor cells and HUVEC endothelial cells compared to all tested graveolinine derivatives (5, 6) [1]. Among the series, compound 8d demonstrated the most potent anti-angiogenesis activity in the chick embryo chorioallantoic membrane (CAM) assay [1]. Cytotoxicity IC50 values for selected graveoline derivatives ranged from 6.1 µM to 56.2 µM across cell lines, whereas graveolinine derivatives typically showed IC50 > 100 µM [1].

Anti-angiogenesis Cytotoxicity Cancer Therapeutics

Graveoline Induces Both Apoptotic and Beclin-1-Associated Autophagic Cell Death in Melanoma Cells

Graveoline treatment of A375 human skin melanoma cells resulted in IC50 values of approximately 22.2–22.5 µg/mL (~79–80 µM) and induced cell death through two independent pathways: caspase 3-mediated apoptosis and Beclin-1-associated autophagy [1]. Critically, inhibition of apoptosis (using a pan-caspase inhibitor) did not affect autophagic cell death, and inhibition of autophagy (using 3-methyladenine) did not alter apoptotic death, confirming that these two mechanisms operate independently [1]. This dual-mechanism profile is clinically desirable because tumor cells that evade apoptosis signals can still be eliminated via autophagy.

Autophagy Apoptosis Melanoma Cancer Therapy

Graveoline Exhibits Additive Antimicrobial Effects with Erythromycin and Vancomycin Against Gram-Positive Bacteria

Broth microdilution assays demonstrated that graveoline has MIC values ranging from 250 µg/mL to 1000 µg/mL against Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212, and Escherichia coli ATCC 25922 [1]. When combined with erythromycin or vancomycin, graveoline produced additive effects with Fractional Inhibitory Concentration (FIC) indices ranging from 0.75 to 1.02 [1]. In contrast, the structurally distinct acridone alkaloid arborinine showed a synergistic interaction with ketoconazole against Candida albicans (FIC index = 0.5) [1], highlighting that different Rutaceae alkaloids exhibit distinct antimicrobial interaction profiles.

Antimicrobial Synergy Antibiotic Adjuvant Natural Products

Best Research and Industrial Application Scenarios for Graveoline (485-61-0)


Natural Product-Based Herbicide Discovery Programs Targeting Photosystem II

Graveoline is a prime candidate for herbicide lead optimization programs focused on electron-transport inhibition. Its phytotoxic activity is comparable to the commercial herbicide Logran® and to the positive control DCMU [1][2]. Unlike acridone alkaloids that perturb both electron and energy transfer, graveoline specifically inhibits electron transport, potentially offering a cleaner mechanistic profile for structure-activity relationship studies [2]. Procurement should prioritize graveoline over other Rutaceae alkaloids when the goal is to develop selective photosystem II inhibitors.

Oncology Research Investigating Apoptosis-Resistant Melanoma and Dual-Death Pathway Mechanisms

Graveoline serves as a valuable tool compound for dissecting the interplay between apoptotic and autophagic cell death pathways. Its ability to induce Beclin-1-associated autophagy independently of caspase-mediated apoptosis provides a unique experimental system for studying autophagy as a compensatory death mechanism in apoptosis-refractory cancer cells [3]. In vivo studies have demonstrated that graveoline administration (75 mg/kg) reduces skin tumor burden in DMBA-painted mice without acute or chronic toxicity [3]. For researchers investigating melanoma therapeutics or autophagy modulators, graveoline offers a mechanistically validated scaffold not found among typical apoptosis-inducing alkaloids.

Medicinal Chemistry Campaigns for Anti-Angiogenic Agents

The graveoline scaffold has proven synthetically tractable and yields derivatives with significantly higher cytotoxicity and anti-angiogenic activity than the structurally similar graveolinine series [4]. Compound 8d, a graveoline derivative, demonstrated potent inhibition of angiogenesis in the chick embryo CAM assay [4]. For medicinal chemists seeking a validated starting point for angiogenesis inhibitor development, graveoline provides a clear advantage over graveolinine and offers a well-characterized structure-activity landscape for further optimization.

Antimicrobial Adjuvant Development for Gram-Positive Infections

Graveoline exhibits additive antimicrobial effects when combined with erythromycin or vancomycin against S. aureus, E. faecalis, and E. coli, with FIC indices ranging from 0.75 to 1.02 [5]. This additive profile, while not synergistic, may still confer clinical benefit by reducing the required antibiotic dose or slowing resistance emergence. Procurement for antimicrobial adjuvant studies should select graveoline specifically for combination with cell-wall synthesis inhibitors, as other Rutaceae alkaloids (e.g., arborinine) display different interaction patterns with azole antifungals [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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